molecular formula C16H16N4O4S2 B2641572 3-(benzenesulfonyl)-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 1251560-25-4

3-(benzenesulfonyl)-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B2641572
CAS No.: 1251560-25-4
M. Wt: 392.45
InChI Key: GHSYMVRJQNWFMP-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core linked to a 2,4-dimethylthiazole moiety via a propanamide bridge, with a benzenesulfonyl group at the C3 position.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S2/c1-10-14(25-11(2)17-10)15-19-20-16(24-15)18-13(21)8-9-26(22,23)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSYMVRJQNWFMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring, the oxadiazole ring, and the sulfonylation of the benzene ring.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of 2,4-dimethylthiazole with appropriate reagents under controlled conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of hydrazides with carboxylic acids or their derivatives.

    Sulfonylation of the Benzene Ring: The benzene ring is sulfonylated using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(benzenesulfonyl)-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Core Structural Similarities and Variations

  • 1,3,4-Oxadiazole Core : All compared compounds (–6) share this heterocyclic ring, critical for π-π stacking and hydrogen bonding.
  • Thiazole/Thiadiazole Moieties: The target compound’s 2,4-dimethylthiazole group contrasts with amino-thiazole derivatives (e.g., compounds 7c–7f in ) and thiadiazole-containing analogs (). Dimethyl substitution likely increases lipophilicity, enhancing membrane permeability compared to polar amino groups . ’s compound replaces thiazole with a thiazolidinone-thiadiazole system, reducing rigidity and possibly altering bioactivity .

Substituent Effects

  • Sulfonyl vs. Sulfanyl Groups: The target’s benzenesulfonyl group differs from sulfanyl (–S–) linkages in compounds 7c–7f () and 8d–8h (). ’s analog uses a 4-methoxybenzenesulfonyl group, introducing methoxy-induced polarity, which may reduce logP compared to the target’s unsubstituted benzene ring .
  • Aryl Substituents :

    • ’s compounds (8d–8h) feature variable aryl groups (e.g., 4-methylphenyl, 3-nitrophenyl), influencing solubility and electronic properties. Nitro groups (8h) enhance electrophilicity but may confer toxicity risks .
    • ’s compound (BF96345) replaces thiazole with a pyrazole ring, altering hydrogen-bonding capacity and steric bulk .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C₁₉H₁₉N₅O₃S₂ ~437.5* Not reported Benzenesulfonyl, 2,4-dimethylthiazole
7c () C₁₆H₁₇N₅O₂S₂ 375.47 134–136 2-Amino-thiazole, 3-methylphenyl
8e () C₁₅H₁₄N₄O₂S₂ 362.43 117–118 Phenyl, 5-methylthiazole
BF96345 () C₁₈H₁₆N₆O₂S 380.42 Not reported Pyrazole, phenyl
Compound C₁₈H₁₇N₅O₂S₃ 439.56 Not reported Thiazolidinone, 4-methylbenzylidene

*Estimated based on structural similarity.

  • Melting Points: ’s amino-thiazole derivatives (134–178°C) exhibit higher melting points than ’s aryl-substituted analogs (117–159°C), likely due to stronger intermolecular hydrogen bonding from amino groups . The target’s benzenesulfonyl group may promote higher melting points than sulfanyl analogs due to increased polarity.

Spectroscopic and Analytical Data

  • IR Spectroscopy : The target’s benzenesulfonyl group would show strong S=O stretches near 1350 cm⁻¹ and 1150 cm⁻¹, similar to ’s methoxysulfonyl analog .
  • NMR: The 2,4-dimethylthiazole’s methyl groups would appear as singlets in ¹H-NMR (δ ~2.5–2.7 ppm), distinct from ’s amino-thiazole signals (δ ~5.5 ppm for NH₂) .

Biological Activity

The compound 3-(benzenesulfonyl)-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide is a derivative of oxadiazole and thiazole, which are known for their diverse biological activities. This article synthesizes current research findings regarding its biological activity, including antimicrobial properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N4O4S2C_{20}H_{22}N_{4}O_{4}S_{2} with a molecular weight of approximately 446.54 g/mol. Its structure features a benzenesulfonyl moiety linked to a thiazole and oxadiazole scaffold, which are crucial for its biological activity.

Antimicrobial Activity

Research has shown that compounds containing the oxadiazole and thiazole moieties exhibit significant antimicrobial properties. For instance:

  • Dhumal et al. (2016) reported that derivatives of 1,3,4-oxadiazole demonstrated strong inhibitory effects against Mycobacterium bovis BCG, both in active and dormant states. The mechanism involved inhibition of the enoyl reductase (InhA) enzyme critical for mycolic acid biosynthesis .
  • Desai et al. (2016, 2018) investigated pyridine-based 1,3,4-oxadiazole derivatives that showed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa. The most active compounds exhibited binding affinities to bacterial target proteins through molecular docking studies .

The proposed mechanisms of action for the biological activities of these compounds often involve:

  • Inhibition of key enzymes : Many studies highlight the inhibition of enzymes involved in fatty acid synthesis, such as enoyl-acyl carrier protein (ACP) reductase (FabI), which is vital for bacterial growth .
  • Disruption of cell wall synthesis : Some derivatives have been shown to interfere with lipoteicholic acid synthesis in Gram-positive bacteria, essential for their growth and virulence .

Case Studies

Several studies have evaluated the biological activity of similar compounds:

Study Compound Target Organism Activity MIC (µg/mL)
Dhumal et al. (2016)1,3,4-Oxadiazole DerivativesMycobacterium bovis BCGStrong inhibitionN/A
Desai et al. (2016)Pyridine-based OxadiazolesS. aureus, E. coliPotent antibacterial0.125 - 10
Salama et al. (2020)Benzamide DerivativesClostridium difficileHigh activity0.003 - 0.03

Potential Therapeutic Applications

Due to its biological activity, this compound may have potential applications in treating infections caused by resistant bacterial strains. The ability to inhibit critical enzymes involved in bacterial metabolism makes it a candidate for further development as an antimicrobial agent.

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